![molecular formula C18H24O4S2Sn B14278331 Dibutylbis[(thiophene-2-carbonyl)oxy]stannane CAS No. 131146-55-9](/img/structure/B14278331.png)
Dibutylbis[(thiophene-2-carbonyl)oxy]stannane
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Dibutylbis[(thiophene-2-carbonyl)oxy]stannane is an organotin compound characterized by the presence of thiophene-2-carbonyl groups attached to a dibutylstannane core. Organotin compounds are known for their diverse applications in various fields, including catalysis, materials science, and organic synthesis.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of Dibutylbis[(thiophene-2-carbonyl)oxy]stannane typically involves the reaction of dibutyltin oxide with thiophene-2-carbonyl chloride under controlled conditions. The reaction is usually carried out in an inert atmosphere to prevent oxidation and hydrolysis of the reactants. The general reaction scheme is as follows:
Dibutyltin oxide+2Thiophene-2-carbonyl chloride→this compound+2HCl
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would require stringent control of reaction conditions, including temperature, pressure, and the use of appropriate solvents to ensure high yield and purity of the final product.
Análisis De Reacciones Químicas
Types of Reactions
Dibutylbis[(thiophene-2-carbonyl)oxy]stannane can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can lead to the formation of lower oxidation state tin compounds.
Substitution: The thiophene-2-carbonyl groups can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride can be used.
Substitution: Substitution reactions may involve nucleophiles like amines or alcohols.
Major Products Formed
Oxidation: Formation of dibutyltin oxide and thiophene-2-carboxylic acid.
Reduction: Formation of dibutyltin hydride and thiophene-2-carbinol.
Substitution: Formation of dibutylstannane derivatives with new functional groups.
Aplicaciones Científicas De Investigación
Dibutylbis[(thiophene-2-carbonyl)oxy]stannane has several applications in scientific research:
Chemistry: Used as a catalyst in organic synthesis and polymerization reactions.
Biology: Investigated for its potential biological activity and interactions with biomolecules.
Medicine: Explored for its potential use in drug delivery systems and as an antimicrobial agent.
Industry: Utilized in the production of advanced materials and coatings.
Mecanismo De Acción
The mechanism of action of Dibutylbis[(thiophene-2-carbonyl)oxy]stannane involves its interaction with molecular targets such as enzymes and receptors. The thiophene-2-carbonyl groups can form coordination complexes with metal ions, influencing various biochemical pathways. The compound’s organotin core can also interact with cellular components, leading to its observed effects.
Comparación Con Compuestos Similares
Similar Compounds
- Dibutyltin oxide
- Dibutyltin dichloride
- Dibutyltin diacetate
Uniqueness
Dibutylbis[(thiophene-2-carbonyl)oxy]stannane is unique due to the presence of thiophene-2-carbonyl groups, which impart specific chemical and biological properties
Propiedades
Número CAS |
131146-55-9 |
|---|---|
Fórmula molecular |
C18H24O4S2Sn |
Peso molecular |
487.2 g/mol |
Nombre IUPAC |
[dibutyl(thiophene-2-carbonyloxy)stannyl] thiophene-2-carboxylate |
InChI |
InChI=1S/2C5H4O2S.2C4H9.Sn/c2*6-5(7)4-2-1-3-8-4;2*1-3-4-2;/h2*1-3H,(H,6,7);2*1,3-4H2,2H3;/q;;;;+2/p-2 |
Clave InChI |
BGRASDOYHJPBGN-UHFFFAOYSA-L |
SMILES canónico |
CCCC[Sn](CCCC)(OC(=O)C1=CC=CS1)OC(=O)C2=CC=CS2 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


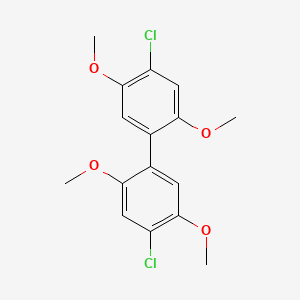
dimethyl-](/img/structure/B14278263.png)



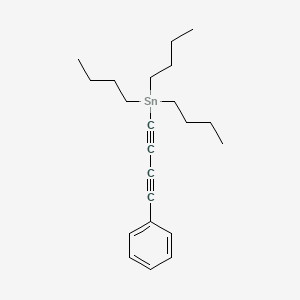
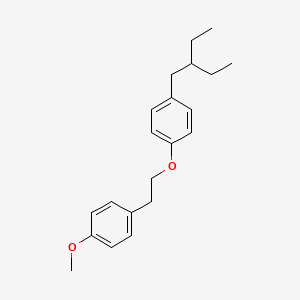
![N-[2-(Cyclopent-1-en-1-yl)phenyl]-4-methylbenzene-1-sulfinamide](/img/structure/B14278285.png)
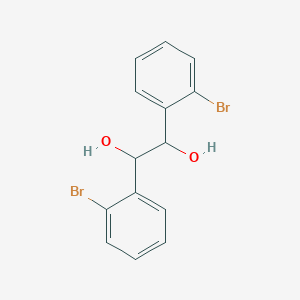
![2-Methylidene-4-oxo-4-[3-(trifluoromethyl)anilino]butanoic acid](/img/structure/B14278291.png)
![2-[2-(Benzenesulfonyl)ethyl]-1,4-dioxane](/img/structure/B14278296.png)
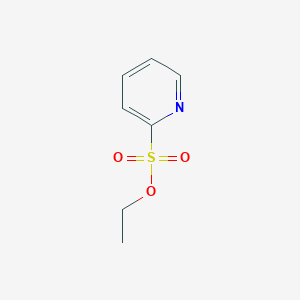

![5-(Diethylamino)-2-[(E)-(6-methyl-1,3-benzothiazol-2-yl)diazenyl]benzoic acid](/img/structure/B14278326.png)
